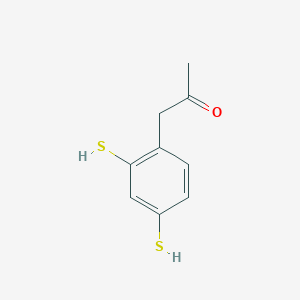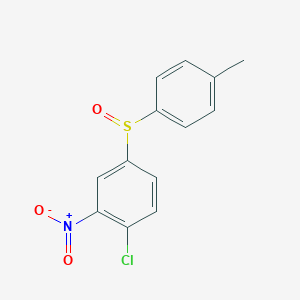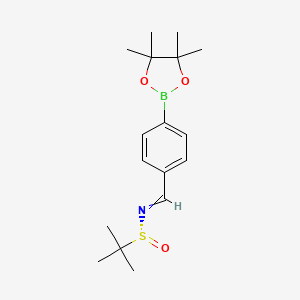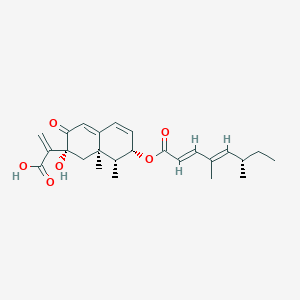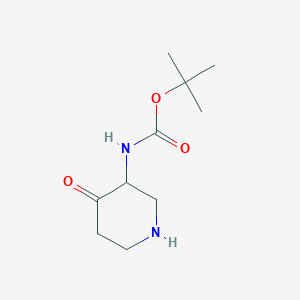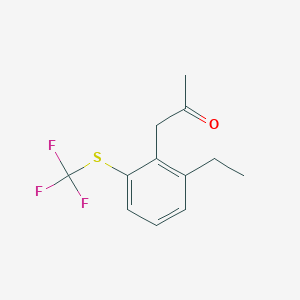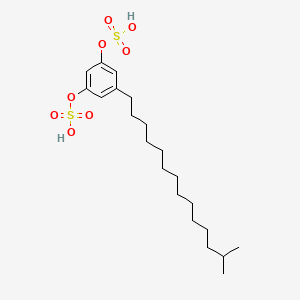
Panosialin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Panosialin A is a compound isolated from the culture broth of Streptomyces species. It is known for its inhibitory effects on α1,3-fucosyltransferase, an enzyme crucial in the biosynthesis of selectin ligands. These ligands play a significant role in cell adhesion processes, particularly in the immune response .
Preparation Methods
Panosialin A is typically isolated from the culture broth of Streptomyces species. The isolation process involves cultivating the Streptomyces strain in a suitable medium, followed by extraction and purification using various chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively documented, but its production relies heavily on microbial fermentation.
Chemical Reactions Analysis
Panosialin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Panosialin A has several scientific research applications:
Mechanism of Action
Panosialin A exerts its effects by inhibiting the activity of α1,3-fucosyltransferase, an enzyme involved in the biosynthesis of selectin ligands. By inhibiting this enzyme, this compound suppresses the expression of selectin ligands on cells, thereby inhibiting cell adhesion to selectin molecules . This mechanism is particularly relevant in the context of immune response and inflammation, where selectin-mediated cell adhesion plays a crucial role .
Comparison with Similar Compounds
Panosialin A is unique in its specific inhibition of α1,3-fucosyltransferase. Similar compounds include:
Panosialin B: Another inhibitor of α1,3-fucosyltransferase, with similar inhibitory effects but slightly different potency.
Sulfotanone: An alkyl sulfonic acid derivative with inhibitory effects on various enzymes, including sialidases.
Other enzyme inhibitors: Various other compounds isolated from Streptomyces species that inhibit different enzymes involved in cell adhesion and immune response.
This compound stands out due to its specific target and potent inhibitory effects on α1,3-fucosyltransferase, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H36O8S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
[3-(13-methyltetradecyl)-5-sulfooxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C21H36O8S2/c1-18(2)13-11-9-7-5-3-4-6-8-10-12-14-19-15-20(28-30(22,23)24)17-21(16-19)29-31(25,26)27/h15-18H,3-14H2,1-2H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
NGWLEVXPPLCHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


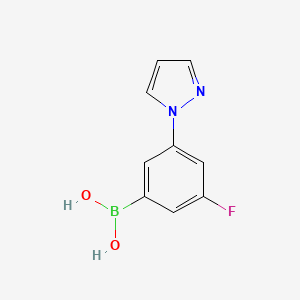

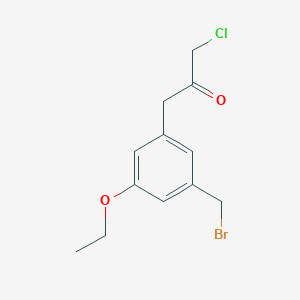
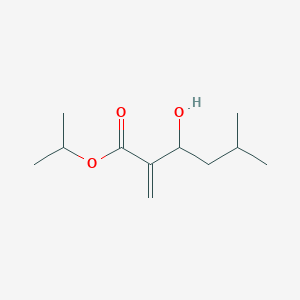
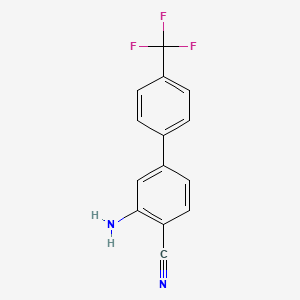
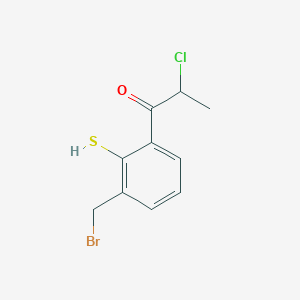
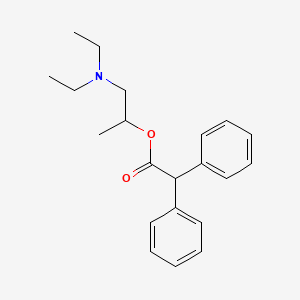
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
